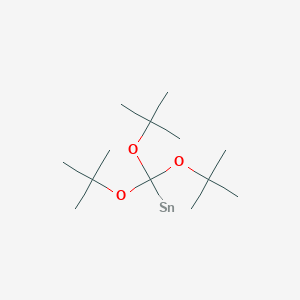
Benzylthiourea;4-ethylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea;4-ethylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-ethylbenzenesulfonic acid Benzylthiourea is an organic compound containing a thiourea group attached to a benzyl group, while 4-ethylbenzenesulfonic acid is a sulfonic acid derivative of ethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be represented as follows:
C6H5CH2NH2+CS(NH2)2→C6H5CH2NHCSNH2
For 4-ethylbenzenesulfonic acid, the sulfonation of ethylbenzene is carried out using sulfur trioxide and fuming sulfuric acid. The reaction can be represented as:
C6H5C2H5+SO3→C6H4(C2H5)SO3H
Industrial Production Methods
Industrial production of 4-ethylbenzenesulfonic acid involves the continuous sulfonation of ethylbenzene using sulfur trioxide in a controlled environment. The process ensures high yield and purity of the product. Benzylthiourea can be produced on an industrial scale by reacting benzylamine with thiourea in large reactors under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form benzylisothiocyanate.
Reduction: 4-ethylbenzenesulfonic acid can be reduced to 4-ethylbenzene.
Substitution: Both compounds can undergo substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation of Benzylthiourea: Benzylisothiocyanate.
Reduction of 4-ethylbenzenesulfonic acid: 4-ethylbenzene.
Nitration of 4-ethylbenzenesulfonic acid: 4-ethyl-2-nitrobenzenesulfonic acid.
Applications De Recherche Scientifique
Benzylthiourea;4-ethylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzylthiourea;4-ethylbenzenesulfonic acid involves its interaction with specific molecular targets. Benzylthiourea can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. 4-ethylbenzenesulfonic acid can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylisothiocyanate: Similar to benzylthiourea but with an isothiocyanate group.
4-methylbenzenesulfonic acid: Similar to 4-ethylbenzenesulfonic acid but with a methyl group instead of an ethyl group.
Propriétés
Numéro CAS |
58443-56-4 |
|---|---|
Formule moléculaire |
C16H20N2O3S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
benzylthiourea;4-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H10O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-7-3-5-8(6-4-7)12(9,10)11/h1-5H,6H2,(H3,9,10,11);3-6H,2H2,1H3,(H,9,10,11) |
Clé InChI |
GVUQCCUYFSVCPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)







![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
